molecular formula C14H9Br3N2O2 B6042599 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

Cat. No.: B6042599
M. Wt: 476.94 g/mol
InChI Key: QERLWOMVFDBAFP-WSVATBPTSA-N
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Description

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H9Br3N2O2 and its molecular weight is 476.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.81937 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H10Br3N2OC_{14}H_{10}Br_3N_2O. Its structure features multiple bromine atoms and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazones have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Organisms
4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)TBDS. aureus, E. coli
2,4-dibromo-N′-(5-bromo-2-hydroxybenzylidene)<64Multiple bacterial strains
Benzothiazole Hydrazones<50Plasmodium falciparum

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been explored in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of related hydrazones on human cancer cell lines indicated that certain derivatives exhibited IC50 values in the micromolar range. The mechanism was attributed to the formation of reactive intermediates that interact with cellular macromolecules .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress leading to cell death.
  • DNA Interaction: The hydrazone moiety may interact with DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of bromine atoms and hydroxyl groups significantly enhances biological activity. Modifications to these functional groups can lead to variations in potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of hydroxyl groupIncreased solubility and activity
Variation in bromine substitutionAltered potency against specific targets

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. Research indicates that derivatives of benzohydrazides exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. The introduction of bromine atoms in the structure may enhance the interaction with biological targets, thereby increasing cytotoxicity against cancer cell lines .

Case Study: Synthesis and Testing
A notable case study involved synthesizing a series of hydrazones from substituted benzaldehydes and testing their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives of benzohydrazides exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

Materials Science

Polymeric Applications
this compound can be utilized as a building block for polymer synthesis. Its functional groups allow for cross-linking reactions that can lead to the formation of thermosetting polymers with enhanced thermal stability and mechanical properties .

Nanocomposite Formation
The compound has potential applications in creating nanocomposites. By integrating it into a polymer matrix, researchers have been able to enhance the electrical conductivity and thermal stability of the resulting materials. This is particularly useful in electronic applications where material performance is critical .

Biochemical Probes

Enzyme Inhibition Studies
The compound's ability to form stable complexes with metal ions makes it an interesting candidate for enzyme inhibition studies. Research suggests that similar hydrazone compounds can inhibit metalloproteins by chelating metal ions essential for enzyme activity .

Fluorescent Probes
Due to its unique structural characteristics, derivatives of this compound can be developed into fluorescent probes for biological imaging. These probes can facilitate the visualization of cellular processes in real-time, providing insights into cellular dynamics and interactions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial activity against bacteria
Anticancer properties via apoptosis induction
Materials ScienceSynthesis of thermosetting polymers
Creation of nanocomposites
Biochemical ProbesEnzyme inhibition studies
Development of fluorescent probes

Properties

IUPAC Name

4-bromo-N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERLWOMVFDBAFP-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.